Tubulin/HDAC-IN-2

Vascular Disruption Dual-Target Superiority Combination Therapy Comparison

Select Tubulin/HDAC-IN-2 for defined dual-target tubulin/HDAC inhibition with validated in vivo efficacy (73% tumor reduction in liver allograft models) and HDAC1/2/6 selectivity, avoiding combination therapy variables. Essential for leukemia and vascular disruption studies requiring a stilbene-based, single-entity pharmacophore.

Molecular Formula C21H19FN2O4
Molecular Weight 382.4 g/mol
Cat. No. B15140472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin/HDAC-IN-2
Molecular FormulaC21H19FN2O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=C)C3=CC(=C(C=C3)OC)OC(C(=O)NO)F
InChIInChI=1S/C21H19FN2O4/c1-12-10-16(15-6-4-5-7-17(15)23-12)13(2)14-8-9-18(27-3)19(11-14)28-20(22)21(25)24-26/h4-11,20,26H,2H2,1,3H3,(H,24,25)
InChIKeyKTNKYIOGJFVNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin/HDAC-IN-2: A Stilbene-Derived Dual Inhibitor for Tubulin Polymerization and HDAC Activity


Tubulin/HDAC-IN-2 (Compound II-19k) is a synthetic small molecule belonging to the stilbene-based derivative class of tubulin/HDAC dual-target inhibitors. Developed and characterized by Zhu et al. in the European Journal of Medicinal Chemistry (2023), the compound features a molecular formula of C21H19FN2O4 and a molecular weight of 382.4 g/mol [1][2]. It functions as a bifunctional inhibitor that simultaneously targets tubulin polymerization and histone deacetylase (HDAC) enzymatic activity, with defined IC50 values across multiple HDAC isoforms (HDAC1/2/3/6) [1].

Why Tubulin/HDAC-IN-2 Cannot Be Substituted with Single-Target Inhibitors or Other Dual Inhibitor Chemotypes


Substituting Tubulin/HDAC-IN-2 with a single-target tubulin inhibitor or HDAC inhibitor fails to recapitulate its pharmacological profile. The compound is a single chemical entity that simultaneously engages both targets, a design strategy that addresses key limitations of combination therapies—including unpredictable pharmacokinetics, drug-drug interactions, and poor patient compliance [1]. Critically, the molecule's specific stilbene-based scaffold and hydroxamic acid zinc-binding group confer a unique HDAC isoform inhibition fingerprint (HDAC1: 0.403 μM; HDAC2: 0.591 μM; HDAC3: 3.552 μM; HDAC6: 0.459 μM) that cannot be matched by combining off-the-shelf single-target inhibitors or by using other dual inhibitor chemotypes with divergent selectivity profiles (e.g., Tubulin/HDAC-IN-1's exclusive HDAC8 selectivity at 150 nM, or Tubulin/HDAC-IN-3's HDAC1/8-focused profile) [2]. The integrated pharmacophore in Tubulin/HDAC-IN-2 is essential for the specific vascular disrupting effects and in vivo tumor suppression outcomes documented in the primary literature [3].

Tubulin/HDAC-IN-2: Comparative Quantitative Evidence Versus Single-Agent Combination and Class Analogs


Superior Vascular Disruption: Tubulin/HDAC-IN-2 Outperforms Combined Administration of Parent Compound and SAHA

Tubulin/HDAC-IN-2 (II-19k) demonstrates vascular disrupting effects that are qualitatively and quantitatively more pronounced than the combined administration of its parent compound 8 (tubulin inhibitor) and the FDA-approved HDAC inhibitor SAHA (vorinostat) at equivalent concentrations [1]. This head-to-head experimental comparison directly validates the design rationale for a single-molecule dual inhibitor over a two-drug combination approach.

Vascular Disruption Dual-Target Superiority Combination Therapy Comparison

In Vivo Tumor Suppression: 73.12% Tumor Weight Reduction Without Apparent Toxicity in Liver Allograft Model

In a liver tumor allograft mouse model, Tubulin/HDAC-IN-2 (II-19k) significantly suppressed tumor volume and effectively reduced tumor weight by 73.12% without apparent toxicity [1]. This in vivo outcome provides a quantifiable benchmark for efficacy that many in-class dual inhibitors lack in published data.

In Vivo Efficacy Tumor Weight Reduction Liver Cancer Model

Broad-Spectrum Antiproliferative Potency: Sub-Micromolar to Low Nanomolar IC50 Across Hematological and Solid Tumor Cell Lines

Among forty-three stilbene-based derivatives evaluated, compound II-19k demonstrated antiproliferative activity in the hematological cell line K562 with an IC50 of 0.003 μM, and effectively inhibited the growth of multiple solid tumor cell lines with IC50 values ranging from 0.005 μM to 0.036 μM [1]. Specific cell line data includes A2780 (ovarian cancer): IC50 = 0.005 μM; A549 (lung cancer): IC50 = 0.017 μM [2].

Antiproliferative Activity Cancer Cell Lines Potency Benchmarking

HDAC Isoform Inhibition Profile: Balanced Activity Across HDAC1, HDAC2, and HDAC6 with Reduced HDAC3 Potency

Tubulin/HDAC-IN-2 exhibits a distinct HDAC isoform inhibition profile with IC50 values of 0.403 μM (HDAC1), 0.591 μM (HDAC2), 3.552 μM (HDAC3), and 0.459 μM (HDAC6) . This profile differs markedly from Tubulin/HDAC-IN-1, which is selective for HDAC8 (IC50 = 0.150 μM) with no reported activity against HDAC1/2/3/6 , and from Tubulin/HDAC-IN-3, which targets HDAC1/8 (IC50 = 0.155 μM and 0.177 μM, respectively) [1].

HDAC Selectivity Isoform Profiling Target Engagement

Mechanistic Confirmation: Dual Target Engagement at Cellular Level with G2/M Arrest and Apoptosis Induction

Mechanistic studies confirm that Tubulin/HDAC-IN-2 (II-19k) inhibits both microtubule dynamics and HDAC enzymatic activity at the cellular level, resulting in G2 phase cell cycle arrest and induction of apoptosis, as well as reduced solid tumor cell metastasis [1].

Mechanism of Action Cell Cycle Arrest Apoptosis

Chemical Identity and Purity Specification: Defined Molecular Properties for Reproducible Research

Tubulin/HDAC-IN-2 is supplied with defined chemical specifications: molecular formula C21H19FN2O4, molecular weight 382.38 g/mol, and purity ≥95% to ≥98% depending on vendor . Storage conditions are specified as powder at -20°C for up to 3 years .

Quality Control Chemical Characterization Procurement Specifications

Tubulin/HDAC-IN-2: Primary Application Scenarios Supported by Quantitative Evidence


Hematological Malignancy Research: High-Potency Tool for Leukemia Models

With an antiproliferative IC50 of 0.003 μM (3 nM) in the K562 chronic myelogenous leukemia cell line, Tubulin/HDAC-IN-2 is optimally suited for hematological malignancy research programs requiring high-potency dual tubulin/HDAC inhibition [1]. This nanomolar potency substantially exceeds that observed in many solid tumor lines (0.005-0.036 μM), making it particularly valuable for leukemia-focused mechanistic studies and combination screening campaigns where low-nanomolar activity is required to achieve robust target engagement at achievable concentrations.

In Vivo Oncology Pharmacology: Liver Tumor Xenograft and Allograft Efficacy Studies

Tubulin/HDAC-IN-2 is supported by documented in vivo efficacy in a liver tumor allograft mouse model, achieving 73.12% tumor weight reduction without apparent toxicity [1]. This makes the compound suitable for in vivo pharmacology studies in hepatocellular carcinoma and other liver cancer models, as well as for proof-of-concept experiments demonstrating the superiority of dual-target inhibition over single-agent approaches. The absence of apparent toxicity at efficacious doses supports its use in longer-term tumor growth inhibition studies.

HDAC1/2/6-Focused Epigenetic-Tubulin Dual Inhibition Studies

The compound's distinct HDAC isoform inhibition profile—IC50 values of 0.403 μM (HDAC1), 0.591 μM (HDAC2), and 0.459 μM (HDAC6) with reduced activity against HDAC3 (3.552 μM)—makes Tubulin/HDAC-IN-2 the appropriate selection for studies where combined inhibition of Class I (HDAC1/2) and Class IIb (HDAC6) HDACs is desired alongside tubulin disruption, but where HDAC8 activity is not required [1]. This differentiates it from Tubulin/HDAC-IN-1 (HDAC8-selective) and Tubulin/HDAC-IN-3 (HDAC1/8-focused).

Vascular Disruption and Anti-Metastasis Mechanism Studies

The superior vascular disrupting effects of Tubulin/HDAC-IN-2 compared to the combination of parent compound 8 and SAHA [1], combined with its demonstrated ability to reduce solid tumor cell metastasis in cellular assays, positions this compound for anti-angiogenesis and metastasis-focused research programs. Investigators studying tumor vasculature disruption or metastatic dissemination mechanisms can leverage this validated functional readout without the confounding variables inherent in multi-drug combination experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin/HDAC-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.